
2-Amino-3-chlorobenzene-1,4-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-chlorobenzene-1,4-disulfonamide is an organic compound with the molecular formula C6H8ClN3O4S2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a chlorine atom, and two sulfonamide groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chlorobenzene-1,4-disulfonamide typically involves the chlorination of 2-Aminobenzenesulfonamide followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is then purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chlorobenzene-1,4-disulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Amino-3-chlorobenzene-1,4-disulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly diuretics and antihypertensive agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-chlorobenzene-1,4-disulfonamide involves its interaction with specific molecular targets and pathways. For instance, in its role as a pharmaceutical intermediate, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-chlorobenzene-1,3-disulfonamide
- 3-Chloroaniline-4,6-disulfonamide
- Benzothiadiazine Related Compounds
Uniqueness
2-Amino-3-chlorobenzene-1,4-disulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.
Properties
CAS No. |
88345-43-1 |
|---|---|
Molecular Formula |
C6H8ClN3O4S2 |
Molecular Weight |
285.7 g/mol |
IUPAC Name |
2-amino-3-chlorobenzene-1,4-disulfonamide |
InChI |
InChI=1S/C6H8ClN3O4S2/c7-5-3(15(9,11)12)1-2-4(6(5)8)16(10,13)14/h1-2H,8H2,(H2,9,11,12)(H2,10,13,14) |
InChI Key |
DASJTUJFTUGTHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)N)N)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


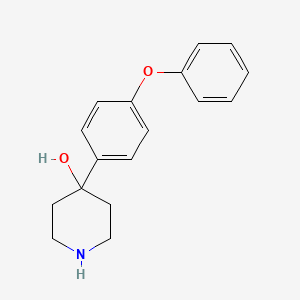
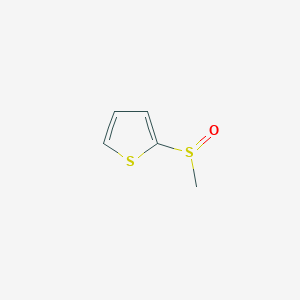
![5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B14127920.png)
![(1R,5S)-3-tert-butyl 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/structure/B14127925.png)
![1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol](/img/structure/B14127932.png)
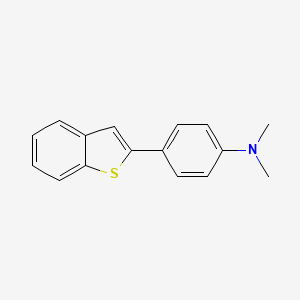

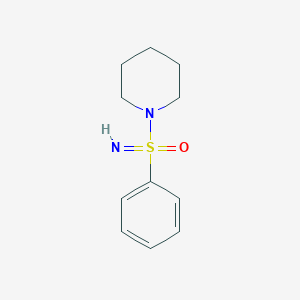
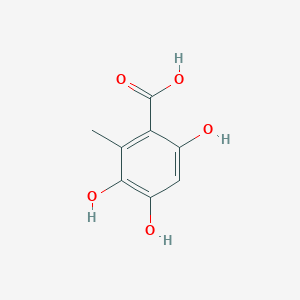
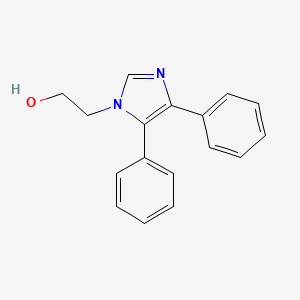
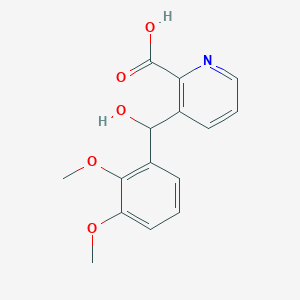

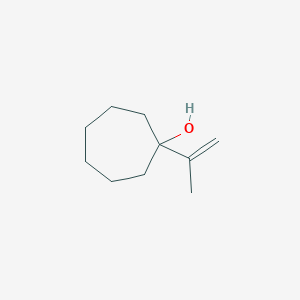
![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14127996.png)
